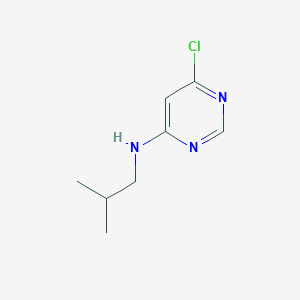

6-chloro-N-isobutylpyrimidin-4-amine

描述

6-chloro-N-isobutylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.66 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

准备方法

The synthesis of 6-chloro-N-isobutylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

化学反应分析

6-chloro-N-isobutylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

科学研究应用

6-chloro-N-isobutylpyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes.

作用机制

The mechanism of action of 6-chloro-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain biological processes, leading to its observed effects .

相似化合物的比较

6-chloro-N-isobutylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

6-chloropyrimidine: A precursor in the synthesis of this compound.

N-isobutylpyrimidin-4-amine: Similar structure but without the chlorine atom.

Other substituted pyrimidines: Compounds with different substituents on the pyrimidine ring, which may exhibit different chemical and biological properties.

This compound’s unique combination of a chlorine atom and an isobutyl group on the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

生物活性

Overview of 6-Chloro-N-isobutylpyrimidin-4-amine

This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds in this class are often evaluated for their roles in various therapeutic areas, including oncology, inflammation, and metabolic disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_9H_11ClN_2

- Molecular Weight : 184.65 g/mol

The presence of a chlorine atom and an isobutyl group contributes to its unique pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets. It is hypothesized to exhibit activity by modulating enzyme pathways or receptor interactions pertinent to disease mechanisms.

Anticancer Properties

Research indicates that pyrimidine derivatives may possess anticancer properties through the inhibition of specific kinases involved in tumor growth and proliferation. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, may also exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

- In Vitro Studies : Several studies have demonstrated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit cell proliferation and induce apoptosis in breast cancer cells.

- In Vivo Studies : Animal models have been used to assess the efficacy of pyrimidine derivatives in reducing tumor size and improving survival rates. These studies often involve administration via oral or intravenous routes, with subsequent monitoring of tumor markers and histopathological examination.

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window. Studies typically evaluate absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-isobutylpyrimidin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 6-chloropyrimidin-4-amine and isobutylamine. Optimize yields by adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of isobutylamine), solvent selection (e.g., DMF or THF for enhanced nucleophilicity), and temperature control (80–100°C). Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) and minimize trial-and-error approaches . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is advised.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, isobutyl group signals at δ 1.0–2.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]: 214.07) via LC-MS .

- Purity : Assess using HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity as a benchmark .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Lab Practices : Follow Chemical Hygiene Plans (CHPs) for waste disposal and PPE (gloves, goggles, lab coats). Avoid inhalation/contact using fume hoods .

- Hazard Mitigation : Monitor for exothermic reactions during synthesis; use cooling baths. Reference SDS for hazard statements (e.g., H315, H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Apply quantum chemical calculations (DFT, MP2) to model transition states and intermediates. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions .

- Derivative Design : Use molecular docking (AutoDock Vina) to explore bioactivity or SAR for pharmaceutical applications. Focus on modifying the isobutyl group or pyrimidine chlorine for enhanced binding .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Data Validation : Cross-reference experimental conditions (e.g., solvent polarity, temperature) from conflicting studies. For solubility discrepancies, conduct replicate measurements under controlled conditions (e.g., shake-flask method) .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Q. How can reactor design improve scalability for gram-scale synthesis?

- Methodological Answer :

- Continuous Flow Systems : Enhance heat/mass transfer using microreactors (e.g., Corning AFR) to minimize side reactions and improve reproducibility .

- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring of reaction progress .

Q. What advanced spectroscopic techniques elucidate electronic or steric effects in substitution reactions?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent orientations (e.g., comparing this compound with analogs like N-(2-chloropyrimidin-4-yl)-dimethyl carbonate) .

- UV-Vis Spectroscopy : Track electronic transitions (e.g., π→π* in pyrimidine ring) to correlate substituent effects with reactivity .

Q. Data Analysis & Experimental Design

Q. How should researchers statistically analyze heterogeneous catalytic data for this compound?

- Methodological Answer :

- Multivariate Analysis : Use ANOVA to assess catalyst efficiency (e.g., Pd/C vs. Raney Ni). Include factors like catalyst loading (5–10 wt%) and solvent polarity (log P values) .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, pressure) for maximum yield .

Q. What methodologies address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Standardized Protocols : Pre-treat compounds with lyophilization to ensure consistent hydration states. Validate assays using positive controls (e.g., kinase inhibitors for enzyme studies) .

- Data Normalization : Use Z-score or RSD (Relative Standard Deviation) to quantify variability across replicates .

属性

IUPAC Name |

6-chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)4-10-8-3-7(9)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOXDEVGXRUQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618244 | |

| Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-08-9 | |

| Record name | 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。